molecular formula C8H7NO2S B2600051 3-Carbamothioylbenzoic acid CAS No. 35195-77-8

3-Carbamothioylbenzoic acid

Cat. No.: B2600051
CAS No.: 35195-77-8
M. Wt: 181.21
InChI Key: YNHKKSMYDIEQKY-UHFFFAOYSA-N
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Description

3-Carbamothioylbenzoic acid is a chemical compound with the CAS Number: 35195-77-8 . It has a molecular weight of 181.22 and is typically found in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(aminocarbothioyl)benzoic acid . The InChI code for this compound is 1S/C8H7NO2S/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4H, (H2,9,12) (H,10,11) .


Physical and Chemical Properties Analysis

This compound has a melting point of 248-250 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

3-Carbamothioylbenzoic acid analogs like 3-Hydroxybenzoic acid (3-HBA) have been studied for their potential as corrosion inhibitors. Specifically, 3-HBA showed promise as an AISI 316L stainless steel corrosion inhibitor in environmentally friendly aqueous pickling solutions. The study highlighted the inhibition efficiency increase with 3-HBA concentration and the best fit for the inhibition mechanism was obtained using the Frumkin isotherm model (Narváez, Cano, & Bastidas, 2005).

Biomedical Applications

Compounds structurally related to this compound, such as tricyclic α-ethoxy-phenylpropionic acid derivatives and carbazole analogs, have been explored for their biomedical potential. For instance, the novel carbazole analogue, 3q, demonstrated dual PPARα and PPARγ activity, showing significant in vivo antidiabetic and hypolipidemic activities (Sauerberg et al., 2002).

Photovoltaic and Electroluminescent Applications

Derivatives of this compound have found use in the design and synthesis of organic chromophores for photovoltaic applications. For instance, D-π-A-π-A architectured organic chromophores derived from carbazole showed promising results in dye-sensitized solar cells (DSSCs), demonstrating good charge separation and photovoltaic performance (Naik et al., 2017). Additionally, novel carbazole derivatives containing dimesitylboron groups have been synthesized, exhibiting excellent thermal stability, electrochemical stability, and aggregation-induced emission properties, which are beneficial for electroluminescent applications (Shi et al., 2014).

Sensory Applications

Benzothiazole-based aggregation-induced emission luminogens (AIEgens), similar in structure to this compound, have been developed for highly sensitive physiological pH sensing. These AIEgens exhibit multifluorescence emissions based on tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. They have been successfully used as ratiometric fluorescent chemosensors for the detection of pH fluctuation in biosamples and neutral water samples (Li et al., 2018).

Analytical Chemistry

Related compounds have been used to create novel electrochemical immunosensors. For example, 4-aminobenzoic acid (PABA) was utilized to form nanohybrids, which were then used to covalently link antibodies for aflatoxin B1, showing satisfactory reproducibility, selectivity, and stability in detections (Shi et al., 2020).

Safety and Hazards

The safety information for 3-Carbamothioylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

3-carbamothioylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4H,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHKKSMYDIEQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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